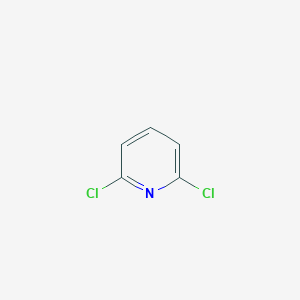

2,6-Dichloropyridine

Cat. No. B045657

Key on ui cas rn:

2402-78-0

M. Wt: 147.99 g/mol

InChI Key: FILKGCRCWDMBKA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

2,6-dichloropyridine (228 mg, 1.54 mmol) was dissolved in toluene (7.5 ml) and diacetoxypalladium (6 mg, 0.03 mmol), 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (19 mg, 0.03 mmol), aniline (0.170 ml, 1.87 mmol) and potassium carbonate (583 mg, 4.22 mmol) were added added. The reaction mixture was sparged with notrogen for 3-4 minutes before being sealed into a microwave tube and heated to 160 °C over ~3 minutes, before holding at that temperature for 30 minutes. After cooling to ambient temperature the reaction mixture was diluted to ~40 mL with ethyl acetate and insoluble material removed by filtration. The filtrate was evaporated and purification attempted by flash silica chromatography, elution gradient 0 to 50% EtOAc in heptane. Product containing fractions were evaporated to dryness to afford 6-chloro-N-phenylpyridin-2-amine (167 mg, 53.0 %) as a waxy pale yellow solid

Quantity

3.05e-05 mol

Type

catalyst

Reaction Step Five

Yield

52.97%

Identifiers

|

CUSTOM

|

840

|

reaction index

|

NAME

|

1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination

|

reaction type

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.00422 mol

|

|

Type

|

reagent

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.0075 L

|

|

Type

|

solvent

|

|

Smiles

|

CC1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0.00187 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C=C1)N

|

Step Four

|

Name

|

|

|

Quantity

|

0.00154 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=NC(=C1)Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

3.05e-05 mol

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8

|

|

Name

|

|

|

Quantity

|

2.67e-05 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)O.CC(=O)O.[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

160 (± 10) °C

|

Other

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC=C(C=C1)NC2=NC(=CC=C2)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 52.97% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |